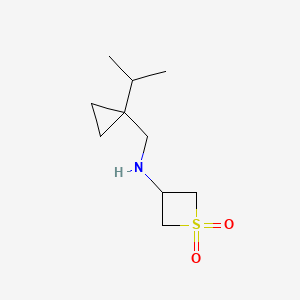
1-Chloro-4-(ethenesulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(vinylsulfinyl)benzene is an organic compound with the molecular formula C8H7ClOS It is a derivative of benzene, where a chlorine atom and a vinylsulfinyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where a vinylsulfinyl group is introduced to the benzene ring in the presence of a suitable catalyst . The reaction conditions often include the use of a strong acid or base to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-Chloro-4-(vinylsulfinyl)benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(vinylsulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The vinylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(vinylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(vinylsulfinyl)benzene involves its interaction with various molecular targets. The vinylsulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler derivative with only a chlorine substituent.
Vinylsulfinylbenzene: Lacks the chlorine atom but contains the vinylsulfinyl group.
1-Chloro-4-(methylsulfinyl)benzene: Similar structure but with a methylsulfinyl group instead of a vinylsulfinyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
63383-26-6 |
|---|---|
Molekularformel |
C8H7ClOS |
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
1-chloro-4-ethenylsulfinylbenzene |
InChI |
InChI=1S/C8H7ClOS/c1-2-11(10)8-5-3-7(9)4-6-8/h2-6H,1H2 |
InChI-Schlüssel |
BSXNEQOQSHKCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
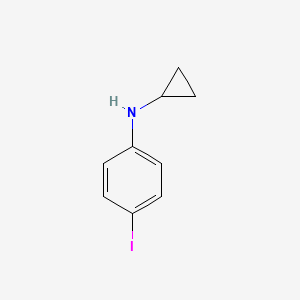

![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
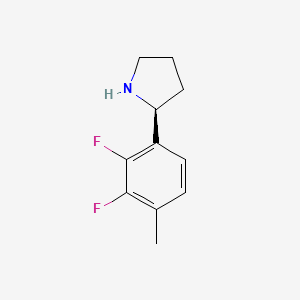
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)

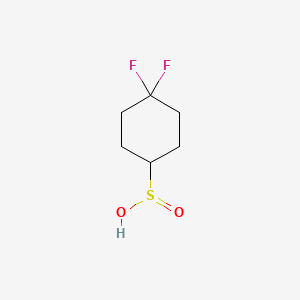
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
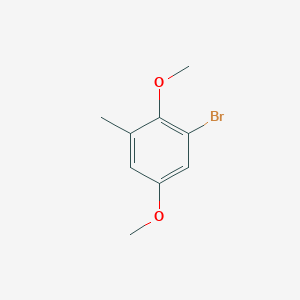
![Benzo[f]cinnoline](/img/structure/B12954418.png)

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
